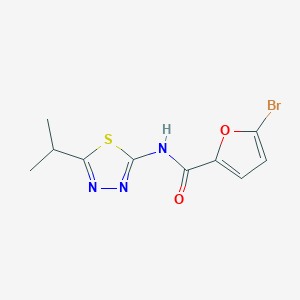
5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a chemical compound with a variety of potential applications . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also features a thiadiazole ring, which is a type of heterocycle that contains three carbon atoms, two nitrogen atoms, and one sulfur atom .
Synthesis Analysis
The synthesis of 5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide and its derivatives involves several steps . The exact process can vary depending on the specific derivative being synthesized. For example, the synthesis of 2-bromoimidazo[2,1-b][1,3,4]thiadiazoles involves reacting with α-bromo ketones .Molecular Structure Analysis
The molecular structure of 5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is complex, featuring several different types of bonds and functional groups . The compound’s InChI Code is 1S/C4H5BrN3OS/c1-2(9)6-4-8-7-3(5)10-4/h10H,1H3, (H,6,8,9) .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide include a molecular weight of 223.07 and a predicted density of 1.913±0.06 g/cm3 . The compound’s storage temperature is 28 C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiprotozoal Applications
- A study focused on the synthesis of novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, showcasing their strong DNA affinities and in vitro antiprotozoal activity against T. b. rhodesiense and P. falciparum. The compounds demonstrated excellent in vivo activity in a trypanosomal mouse model, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Antimicrobial Activity
- Research into N-(4-bromophenyl)furan-2-carboxamide and its analogues revealed significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, including A. baumannii and K. pneumoniae. The study emphasizes the antimicrobial potential of furan-2-carboxamide derivatives (Siddiqa et al., 2022).
Chemical Synthesis Techniques
- Studies have demonstrated various synthesis techniques for furan-2-carboxamide derivatives, including Pd-catalyzed cyclization and Suzuki-Miyaura cross-coupling. These methods underline the versatility of furan-2-carboxamide derivatives in chemical synthesis and their potential utility in creating novel compounds with significant biological activities (Jiang et al., 2014); (Aleksandrov et al., 2017).
Quorum Sensing Inhibition
- The synthesis of (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and their investigation for the ability to interfere with microbial communication and biofilm formation by Staphylococcus epidermidis presents an interesting angle on the potential use of furan derivatives in combating bacterial resistance mechanisms (Benneche et al., 2008).
Electrophilic Substitution Reactions
- Electrophilic substitution reactions of furan-2-yl derivatives have been explored, contributing to the chemical diversity and potential applications of these compounds in synthesizing novel materials or biologically active molecules (Aleksandrov et al., 2019).
Eigenschaften
IUPAC Name |
5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2S/c1-5(2)9-13-14-10(17-9)12-8(15)6-3-4-7(11)16-6/h3-5H,1-2H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVJSRXFNWDYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2664996.png)
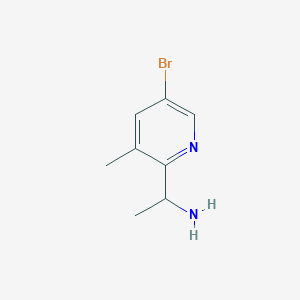
![3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2664998.png)
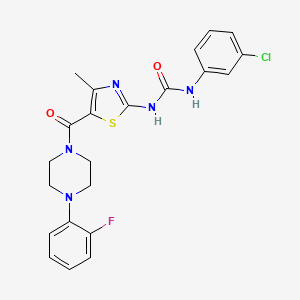
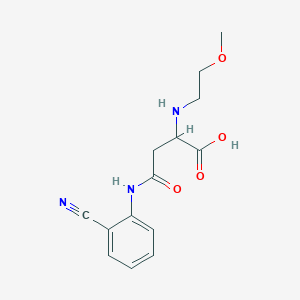
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-nitrobenzamide](/img/structure/B2665005.png)
![Methyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2665009.png)
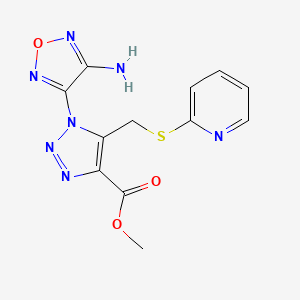
![N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B2665011.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2665012.png)
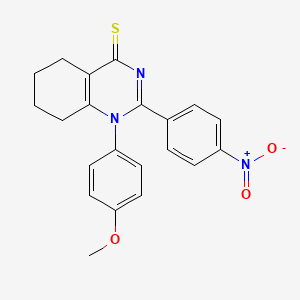
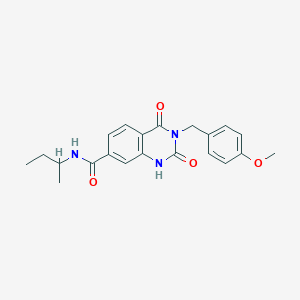
![4-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2665015.png)
![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2665016.png)